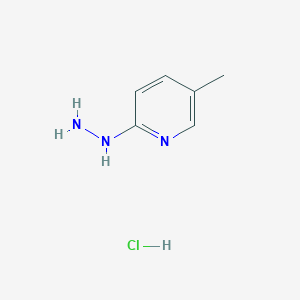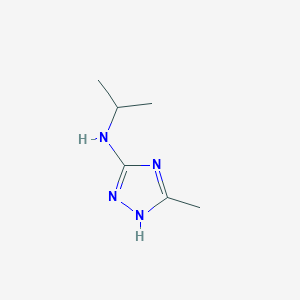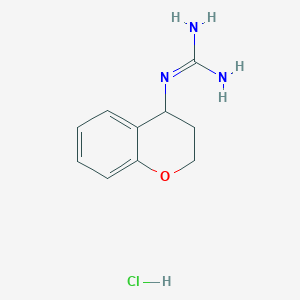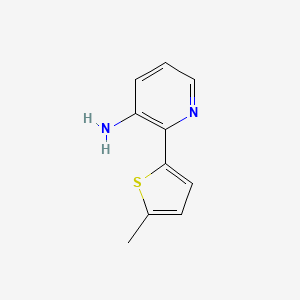![molecular formula C11H16Cl2N4O B1430905 {[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride CAS No. 1426290-41-6](/img/structure/B1430905.png)
{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride
Vue d'ensemble
Description
{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. This compound belongs to the class of triazole derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride has shown potential pharmacological properties in various scientific research applications. It has been reported to exhibit antibacterial, antifungal, anti-inflammatory, and anticancer activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of {[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride is not fully understood. However, it has been reported to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
Studies have shown that {[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride has biochemical and physiological effects on various systems in the body. It has been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Furthermore, it has been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using {[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride in lab experiments is its potential pharmacological properties. This compound has shown promising results in various scientific research applications, making it a valuable tool for drug discovery and development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound before it can be used in clinical settings.
Orientations Futures
There are several future directions for the scientific research of {[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride. One of the future directions is to study its potential use in the treatment of neurodegenerative disorders. This compound has shown promising results in animal models of Alzheimer's disease and Parkinson's disease, making it a potential candidate for drug development. Another future direction is to study its potential use in combination therapy with other drugs. This compound has been shown to exhibit synergistic effects with other drugs, making it a valuable tool for combination therapy. Furthermore, future studies are needed to determine the safety and efficacy of this compound in clinical settings.
Propriétés
IUPAC Name |
1-[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O.2ClH/c1-12-7-11-14-13-8-15(11)9-3-5-10(16-2)6-4-9;;/h3-6,8,12H,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAWNXWHFQCSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=CN1C2=CC=C(C=C2)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1430824.png)


![Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1430833.png)

![methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate](/img/structure/B1430835.png)
![(5S)-4-oxa-1-azabicyclo[3.3.1]nonan-6-one](/img/structure/B1430837.png)
![Methyl 3-[3-(dimethylamino)phenyl]propanoate](/img/structure/B1430838.png)

![[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B1430840.png)
![2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B1430842.png)
![3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1430844.png)
